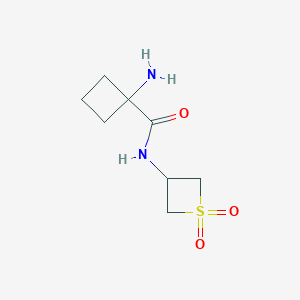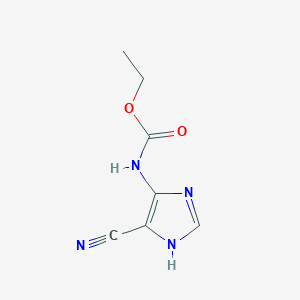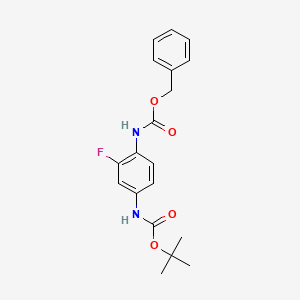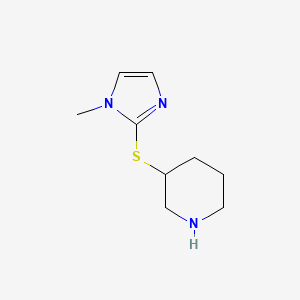
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl hydrazine with carbonyl compounds followed by cyclization with an appropriate reagent.
Industrial Production Methods
Industrial production methods for triazoles often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce various functional groups into the triazole ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of materials with specific properties, such as corrosion inhibitors or stabilizers.
作用机制
The mechanism of action of 4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family.
3-Methyl-1,2,4-triazole: A methyl-substituted derivative.
4-Phenyl-1,2,4-triazole: A phenyl-substituted derivative.
Uniqueness
4-Butyl-3H-1,2,4-triazole-3,5(4H)-dione is unique due to its butyl substitution, which may impart specific properties such as increased lipophilicity or altered biological activity compared to other triazoles.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-butyl-1,2,4-triazole-3,5-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3 |
InChI 键 |
HSFKXRSRZCGVKF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)N=NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















